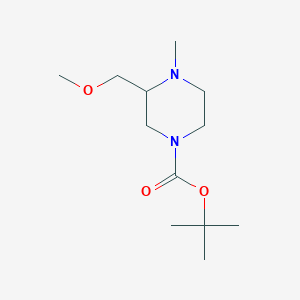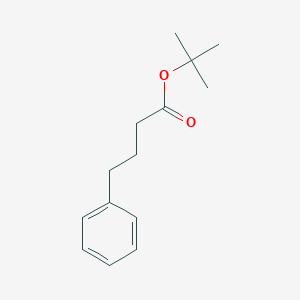
Tert-butyl 4-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-phenylbutanoate is an organic compound with the molecular formula C14H20O2. It is an ester derived from 4-phenylbutanoic acid and tert-butyl alcohol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl 4-phenylbutanoate can be synthesized through the esterification of 4-phenylbutanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are passed through a reactor containing the acid catalyst. This method allows for efficient production and easy separation of the product from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-phenylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the ester bond can be cleaved to yield 4-phenylbutanoic acid and tert-butyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 4-phenylbutanoic acid and tert-butyl alcohol.
Reduction: 4-phenylbutanol.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of tert-butyl 4-phenylbutanoate depends on the specific reaction or application. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-phenylbutanoate: C14H20O2
This compound: C14H21NO2
This compound: C14H22NO2
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct reactivity and properties compared to other similar compounds. Its tert-butyl group provides steric hindrance, affecting its reactivity in various chemical reactions.
Eigenschaften
IUPAC Name |
tert-butyl 4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)16-13(15)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAXNHDYLZZGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13889763.png)
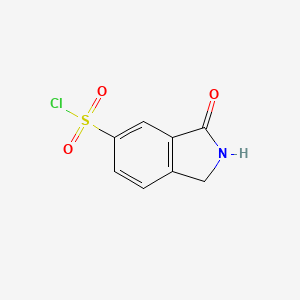
![Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate](/img/structure/B13889790.png)
![7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13889806.png)
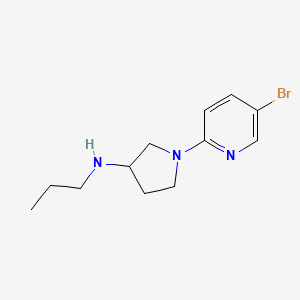
![2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13889809.png)

![2-[3-Cyano-5-(4-methoxyphenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B13889820.png)
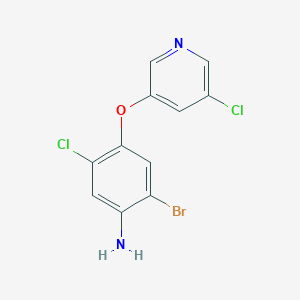

![8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13889845.png)

